molecular formula C10H14O4 B14617773 2-(Dimethoxymethyl)-6-methoxyphenol CAS No. 60582-30-1

2-(Dimethoxymethyl)-6-methoxyphenol

Cat. No.: B14617773
CAS No.: 60582-30-1
M. Wt: 198.22 g/mol
InChI Key: WWUITDPXGMLLLW-UHFFFAOYSA-N
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Description

2-(Dimethoxymethyl)-6-methoxyphenol is an organic compound with the molecular formula C10H14O4 It is a derivative of phenol, where the hydrogen atoms in the phenolic ring are substituted with methoxy and dimethoxymethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route is the reaction of salicylaldehyde with dimethyl acetal (methanol acetal) under specific conditions. The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the process.

Industrial Production Methods

Industrial production methods for 2-(Dimethoxymethyl)-6-methoxyphenol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or crystallization to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethoxymethyl)-6-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: Electrophilic substitution reactions can occur on the phenolic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and various substituted phenolic compounds. The specific products depend on the reagents and conditions used in the reactions.

Scientific Research Applications

2-(Dimethoxymethyl)-6-methoxyphenol has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.

Mechanism of Action

The mechanism of action of 2-(Dimethoxymethyl)-6-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: It can interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.

    Pathways Involved: The compound may influence various biochemical pathways, such as oxidative stress pathways, by acting as an antioxidant or modulating the activity of specific enzymes

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(Dimethoxymethyl)-6-methoxyphenol include other methoxy-substituted phenols and dimethoxymethyl derivatives. Examples include:

  • 2,6-Dimethoxyphenol
  • 2-Dimethoxymethylphenol
  • 3,4-Dimethoxyphenol

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern, which imparts unique chemical properties and reactivity. This makes it valuable for specific applications in research and industry, where its unique properties can be leveraged for desired outcomes .

Properties

CAS No.

60582-30-1

Molecular Formula

C10H14O4

Molecular Weight

198.22 g/mol

IUPAC Name

2-(dimethoxymethyl)-6-methoxyphenol

InChI

InChI=1S/C10H14O4/c1-12-8-6-4-5-7(9(8)11)10(13-2)14-3/h4-6,10-11H,1-3H3

InChI Key

WWUITDPXGMLLLW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1O)C(OC)OC

Origin of Product

United States

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